

Spectroscopic data (NMR, IR, MS) of 2-(1H-imidazol-1-yl)acetonitrile

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Compound of Interest

Compound Name: 2-(1H-imidazol-1-yl)acetonitrile

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-(1H-imidazol-1-yl)acetonitrile**

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **2-(1H-imidazol-1-yl)acetonitrile** (CAS No: 98873-55-3), a pivotal building block in medicinal chemistry and organic synthesis.^[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the rationale behind spectroscopic interpretation, offering field-proven insights into the structural elucidation of this versatile molecule. Protocols are presented as self-validating systems to ensure technical accuracy and reproducibility.

Introduction and Significance

2-(1H-imidazol-1-yl)acetonitrile is a bifunctional molecule featuring a reactive nitrile group and an electron-rich imidazole ring.^[1] This unique combination makes it a valuable precursor for synthesizing a wide array of heterocyclic compounds, particularly fused imidazole systems that are prominent scaffolds in drug discovery.^[1] Its structure is foundational in the development of antifungal agents, kinase inhibitors, and materials for coordination chemistry.^[1] Accurate and unambiguous structural confirmation is paramount, and this is achieved through a multi-technique spectroscopic approach. This guide provides a detailed examination of the characteristic spectral signatures that define its molecular architecture.

Compound Profile:

- Chemical Name: **2-(1H-imidazol-1-yl)acetonitrile**
- Synonyms: 1-(Cyanomethyl)imidazole, Imidazol-1-yl-acetonitrile[2][3]
- CAS Number: 98873-55-3[1][2][4]
- Molecular Formula: C₅H₅N₃[1][3]
- Molecular Weight: 107.11 g/mol [1][3]

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme is adopted for the molecular structure of **2-(1H-imidazol-1-yl)acetonitrile**. This systematic numbering is crucial for correlating specific NMR signals to their corresponding atoms within the molecule.

Caption: Molecular structure of **2-(1H-imidazol-1-yl)acetonitrile** with IUPAC-consistent atom numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For **2-(1H-imidazol-1-yl)acetonitrile**, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. Data is typically acquired in deuterated chloroform (CDCl₃), a standard solvent for non-polar to moderately polar organic compounds, with tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).[5]

Table 1: ¹H NMR Spectral Data for **2-(1H-imidazol-1-yl)acetonitrile** in CDCl₃

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.59	Singlet	1H	H-2
7.14	Singlet	1H	H-4
7.06	Singlet	1H	H-5
4.95	Singlet	2H	H-6 (-CH ₂ -)

Source: Royal Society of Chemistry, 2017.[4]

Interpretation and Expertise:

- Imidazole Protons (H-2, H-4, H-5): The three protons on the imidazole ring appear as sharp singlets between δ 7.06 and 7.59 ppm.[4] The H-2 proton is the most deshielded (δ 7.59 ppm) due to its position between two electronegative nitrogen atoms. The H-4 and H-5 protons appear at δ 7.14 and 7.06 ppm, respectively.[4] Their distinct chemical shifts confirm the N-1 substitution pattern; in a symmetric imidazolium salt, H-4 and H-5 would be equivalent. The absence of coupling between them is characteristic of many N-substituted imidazoles.
- Methylene Protons (H-6): The singlet at δ 4.95 ppm integrates to 2H and is assigned to the methylene protons.[4] Its downfield shift is a direct consequence of being positioned between two electron-withdrawing groups: the imidazole ring and the nitrile (C \equiv N) group. The singlet multiplicity indicates no adjacent protons, which is consistent with the proposed structure.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state.

Table 2: ¹³C NMR Spectral Data for **2-(1H-imidazol-1-yl)acetonitrile** in CDCl₃

Chemical Shift (δ , ppm)	Assignment	Rationale
137.1	C-2	Carbon between two nitrogen atoms; significantly deshielded.
130.9	C-4	Aromatic carbon adjacent to one nitrogen.
119.0	C-5	Aromatic carbon adjacent to one nitrogen.
113.7	C-7 (-C \equiv N)	Characteristic shift for a nitrile carbon.
34.4	C-6 (-CH ₂)	Aliphatic carbon deshielded by adjacent N1 and C \equiv N.

Source: Royal Society of Chemistry, 2017.[4]

Interpretation and Expertise:

- Imidazole Carbons (C-2, C-4, C-5): The three sp²-hybridized carbons of the imidazole ring are observed at δ 137.1, 130.9, and 119.0 ppm.[4] C-2 is the most downfield, consistent with its position flanked by two nitrogen atoms.
- Nitrile Carbon (C-7): The signal at δ 113.7 ppm is unequivocally assigned to the nitrile carbon.[4] Carbons in a C \equiv N triple bond typically resonate in the δ 110-125 ppm range.[1]
- Methylene Carbon (C-6): The sp³-hybridized methylene carbon appears at δ 34.4 ppm, the most upfield signal as expected for an aliphatic carbon.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their characteristic vibrational frequencies. For this molecule, the most diagnostic feature is the nitrile group.

Table 3: Key IR Absorption Bands for **2-(1H-imidazol-1-yl)acetonitrile**

Frequency (cm ⁻¹)	Vibration Type	Functional Group
~3100-3150	C-H Stretch	Imidazole Ring
~2214-2250	C≡N Stretch	Nitrile
~1500-1600	C=C / C=N Stretch	Imidazole Ring

Source: Benchchem.[\[1\]](#)

Interpretation and Expertise: The most crucial peak for structural confirmation is the sharp, intense absorption band observed in the 2214–2250 cm⁻¹ region, which is a classic signature of a nitrile (C≡N) stretching vibration.[\[1\]](#) The presence of C-H stretching absorptions above 3000 cm⁻¹ confirms the aromatic nature of the imidazole ring, while the peaks in the 1500-1600 cm⁻¹ region correspond to the ring's C=C and C=N stretching vibrations.

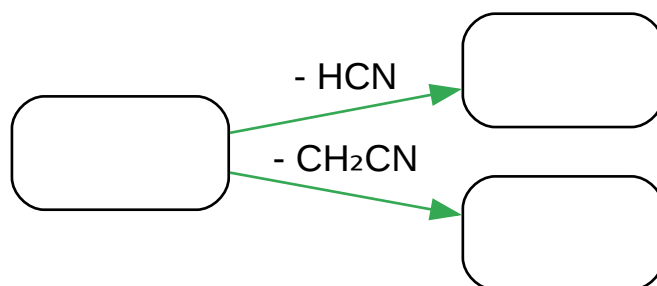
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, nitrogen-containing molecule, typically yielding the protonated molecular ion.

Expected Mass Spectrometry Data:

- Molecular Formula: C₅H₅N₃
- Exact Mass: 107.0483
- Observed Ion ([M+H]⁺): m/z 108.0562 (calculated), reported as m/z 108.[\[1\]](#)[\[2\]](#)

Fragmentation Pathway Analysis: The stability of the imidazole ring plays a key role in the fragmentation logic. Upon ionization, the molecule can undergo fragmentation to produce characteristic daughter ions.



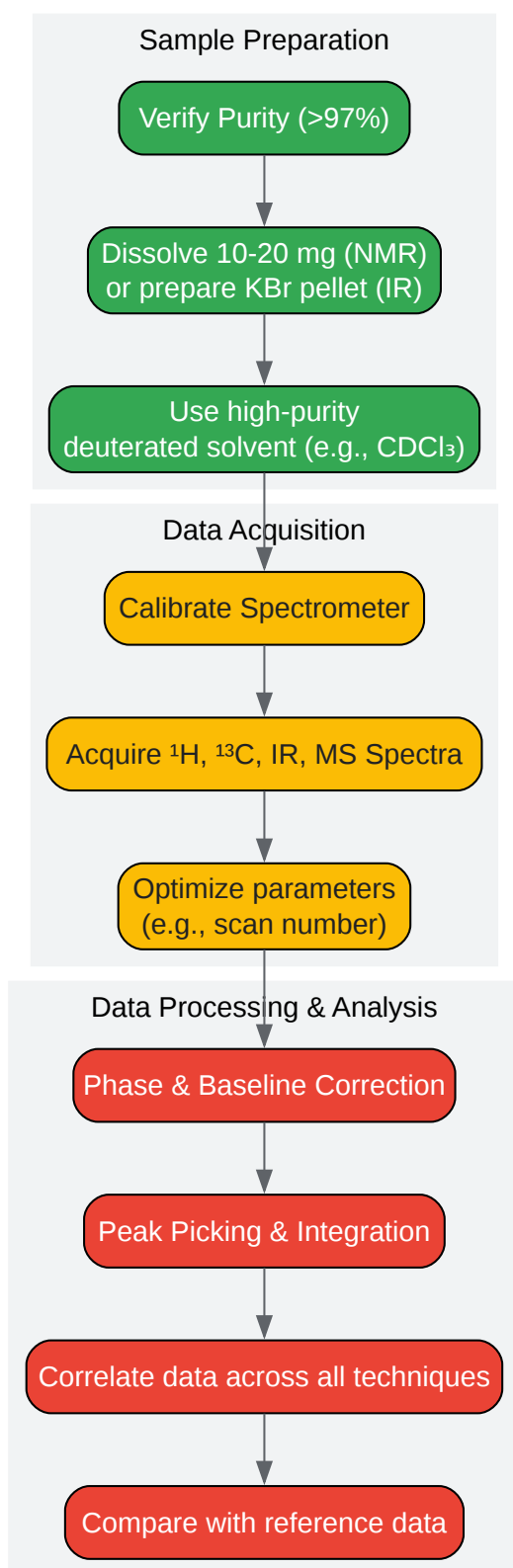
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Caption: Proposed ESI-MS fragmentation pathway for **2-(1H-imidazol-1-yl)acetonitrile**.

Interpretation and Expertise: The primary peak observed in the mass spectrum would be the protonated molecular ion $[M+H]^+$ at m/z 108.^{[1][2]} A logical and common fragmentation pathway involves the loss of a neutral hydrogen cyanide (HCN, 27 Da) molecule from the acetonitrile moiety, leading to a fragment ion at m/z 81. Another significant fragmentation would be the cleavage of the C-N bond, resulting in the loss of the cyanomethyl radical ($\bullet\text{CH}_2\text{CN}$, 40 Da) to yield the stable protonated imidazole fragment at m/z 68.

Standard Operating Protocol for Spectroscopic Analysis

To ensure data integrity and reproducibility, the following generalized protocols should be followed. This workflow represents a self-validating system for the characterization of **2-(1H-imidazol-1-yl)acetonitrile**.



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Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

- **Sample Preparation:** Ensure the sample is of high purity ($\geq 97\%$).^[3] For NMR, dissolve 10-20 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl_3).^[6] For IR, prepare a KBr pellet or cast a thin film on a salt plate. For MS, prepare a dilute solution (~1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
- **Instrument Calibration:** Before acquisition, ensure the spectrometer is properly calibrated using standard reference materials.
- **Data Acquisition:**
 - **NMR:** Acquire ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra on a 400 MHz or higher field spectrometer.^[4] Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - **IR:** Record the spectrum over the range of 4000-400 cm^{-1} .
 - **MS:** Acquire the spectrum in positive ion mode using ESI.
- **Data Processing:** Process the raw data using appropriate software. For NMR, this includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent residual peak or TMS.
- **Structural Verification:** Correlate the data from all three techniques. The presence of the correct number of signals in NMR, the characteristic $\text{C}\equiv\text{N}$ stretch in IR, and the correct molecular ion peak in MS provides unambiguous confirmation of the structure.

Conclusion

The spectroscopic profile of **2-(1H-imidazol-1-yl)acetonitrile** is well-defined and consistent across standard analytical techniques. ^1H and ^{13}C NMR spectroscopy precisely map its carbon-hydrogen framework, IR spectroscopy provides definitive confirmation of its key nitrile functional group, and mass spectrometry verifies its molecular weight and elemental formula. The collective data presented in this guide serves as an authoritative reference for the rapid and accurate identification and quality assessment of this important chemical intermediate.

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